![molecular formula C14H15Cl2N3O2 B5781259 2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide, commonly known as pyrazosulfuron-ethyl, is a selective herbicide used in agriculture to control weeds in corn, rice, and wheat crops. The chemical structure of pyrazosulfuron-ethyl includes a pyrazole ring, which is responsible for its herbicidal activity.
Mechanism of Action
Pyrazosulfuron-ethyl inhibits the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants. The herbicide binds to the active site of ALS and prevents the formation of acetolactate, which is a precursor for the biosynthesis of valine, leucine, and isoleucine. This leads to the accumulation of toxic intermediates and the death of the plant.
Biochemical and Physiological Effects:
Pyrazosulfuron-ethyl has been found to have low toxicity to mammals and birds. However, the herbicide can have adverse effects on aquatic organisms, including fish and invertebrates. The chemical can also persist in soil and water for extended periods, leading to environmental contamination.
Advantages and Limitations for Lab Experiments
Pyrazosulfuron-ethyl is a useful tool for studying the biosynthesis of branched-chain amino acids in plants. The herbicide can be used to select for mutants that are resistant to ALS inhibitors, which can help in identifying the genes involved in the biosynthetic pathway. However, the use of pyrazosulfuron-ethyl in lab experiments requires careful handling and disposal to prevent environmental contamination.
Future Directions
There are several areas of research that can be explored in relation to pyrazosulfuron-ethyl. One area is the development of new herbicides that are more effective and have lower environmental impact. Another area is the identification of the genes involved in the biosynthesis of branched-chain amino acids and their regulation. This can help in developing crops that are resistant to ALS inhibitors and can improve the efficiency of nitrogen use in agriculture. Finally, the environmental fate and transport of pyrazosulfuron-ethyl can be studied to understand its long-term effects on soil and water quality.
Synthesis Methods
Pyrazosulfuron-ethyl is synthesized by reacting 2-(2,4-dichlorophenoxy)acetic acid with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a coupling agent. The resulting product is then treated with ethyl chloroacetate to form pyrazosulfuron-ethyl. The synthesis of pyrazosulfuron-ethyl is a multistep process and requires careful handling of the reagents and intermediates.
Scientific Research Applications
Pyrazosulfuron-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. The chemical is known to inhibit the biosynthesis of branched-chain amino acids in plants, which leads to their death. The herbicide has been found to be effective against a wide range of weeds, including grasses and broadleaved plants.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-ethylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-19-8-10(7-18-19)6-17-14(20)9-21-13-4-3-11(15)5-12(13)16/h3-5,7-8H,2,6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJOHUDWUCAVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide |
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